molecular formula C6H3Cl2NO2 B1331721 4,5-Dichloropicolinic acid CAS No. 73455-13-7

4,5-Dichloropicolinic acid

Cat. No. B1331721
M. Wt: 192 g/mol
InChI Key: JTQMTNAVHHXZIH-UHFFFAOYSA-N
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Patent
US08575200B2

Procedure details

By applying the reaction sequence of either esterification, Suzuki reaction, hydrogenation, saponification or esterification, Negishi reaction and saponification, a commercially available compound of Structure 32 may be transformed into a compound of Structure 33. The compounds of Structure 32 may be prepared, for instance, by reacting 4,5-dichloro-picolinic acid with water in their presence of an acid (Lit.: e.g. J. Prakt. Chem.; 27 (1883), 293) to give 4-chloro-5-hydroxy-picolinic acid. This compound may then be alkylated in analogy to literature procedures (T. Vermonden; D. Branowska; A. T. M. Marcelis; E. J. R. Sudholter; Tetrahedron 59 (2003), 5039-5045) to give 4-chloro-5-methoxy picolinic acid methyl ester which can be hydrolysed under acidic or basic conditions to the desired compound of Structure 32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](Cl)=[CH:6][N:5]=[C:4]([C:9]([OH:11])=[O:10])[CH:3]=1.[OH2:12]>>[Cl:1][C:2]1[C:7]([OH:12])=[CH:6][N:5]=[C:4]([C:9]([OH:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1Cl)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction sequence of either esterification, Suzuki reaction, hydrogenation, saponification or esterification, Negishi reaction and saponification
CUSTOM
Type
CUSTOM
Details
The compounds of Structure 32 may be prepared, for instance

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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